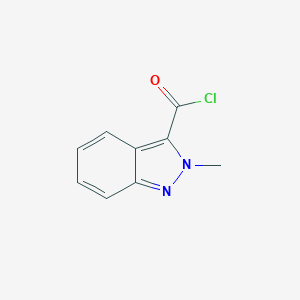

2-methyl-2H-indazole-3-carbonyl chloride

描述

2-methyl-2H-indazole-3-carbonyl chloride is a chemical compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2H-indazole-3-carbonyl chloride typically involves the reaction of 2-methylindazole with thionyl chloride. The reaction is carried out under reflux conditions, where thionyl chloride acts as both the chlorinating agent and the solvent. The reaction proceeds as follows:

Starting Material: 2-methylindazole

Reagent: Thionyl chloride (SOCl₂)

Conditions: Reflux

The reaction yields this compound as the primary product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade thionyl chloride and specialized equipment to ensure safety and efficiency during the reaction.

化学反应分析

Types of Reactions

2-methyl-2H-indazole-3-carbonyl chloride undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols, to form corresponding amides and esters.

Hydrolysis: In the presence of water, the compound can hydrolyze to form 2-methyl-2H-indazole-3-carboxylic acid and hydrochloric acid.

Reduction: The compound can be reduced to form 2-methyl-2H-indazole-3-methanol using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

Nucleophilic Substitution: Amines or alcohols, typically carried out in an inert solvent like dichloromethane (DCM) at room temperature.

Hydrolysis: Water or aqueous base, typically carried out at room temperature.

Reduction: Lithium aluminum hydride (LiAlH₄), typically carried out in anhydrous ether under reflux.

Major Products Formed

Amides and Esters: Formed from nucleophilic substitution reactions.

2-methyl-2H-indazole-3-carboxylic acid: Formed from hydrolysis.

2-methyl-2H-indazole-3-methanol: Formed from reduction.

科学研究应用

Medicinal Chemistry

Anticandidal Activity

Research has indicated that indazole derivatives, including 2-methyl-2H-indazole-3-carbonyl chloride, exhibit significant anticandidal activity. A study demonstrated that various indazole derivatives showed effectiveness against Candida albicans and other strains, suggesting potential for developing new antifungal agents . The compound can be modified to enhance its bioactivity and selectivity against resistant strains.

Cannabinoid Receptor Modulation

Another notable application is in the modulation of cannabinoid receptors. Indazole derivatives have been explored for their binding activity to CB1 receptors, which are implicated in various physiological processes including pain modulation and appetite regulation. Compounds derived from this compound have shown promise as potential therapeutic agents for conditions mediated by the endocannabinoid system .

Synthesis of Pharmaceutical Agents

The compound serves as a crucial reagent in the synthesis of various pharmaceutical drugs. It acts as an acylating agent in the formation of carboxamides and other derivatives that are biologically active. Its utility in creating complex molecules is highlighted by its involvement in synthetic pathways leading to compounds with diverse therapeutic applications .

Research and Development

Direct Catalytic Functionalization

Recent advancements have focused on the direct catalytic functionalization of indazole derivatives, including those based on this compound. This approach allows for the efficient modification of indazoles to create libraries of compounds that can be screened for biological activity . The ability to rapidly synthesize and evaluate new derivatives accelerates drug discovery processes.

Case Study 1: Antifungal Activity

A series of experiments evaluated the antifungal activity of various indazole derivatives against different Candida species. Compounds derived from this compound demonstrated varying degrees of efficacy, with some showing minimum inhibitory concentrations (MICs) suitable for therapeutic use .

Case Study 2: Cannabinoid Receptor Agonists

In a study examining compounds for CB1 receptor binding activity, several derivatives of indazoles were synthesized using this compound as a precursor. These compounds exhibited potential for treating conditions like chronic pain and obesity through their action on the endocannabinoid system .

作用机制

The mechanism of action of 2-methyl-2H-indazole-3-carbonyl chloride depends on its application. In medicinal chemistry, the compound acts as a precursor to active pharmaceutical ingredients (APIs) that target specific enzymes or receptors. The carbonyl chloride group allows for the formation of covalent bonds with nucleophilic sites on biological molecules, leading to inhibition or modulation of their activity.

相似化合物的比较

Similar Compounds

2-methylindazole: The parent compound, lacking the carbonyl chloride group.

2-methyl-2H-indazole-3-carboxylic acid: The hydrolysis product of 2-methyl-2H-indazole-3-carbonyl chloride.

2-methyl-2H-indazole-3-methanol: The reduction product of this compound.

Uniqueness

This compound is unique due to its highly reactive carbonyl chloride group, which allows for a wide range of chemical transformations. This reactivity makes it a valuable intermediate in the synthesis of various compounds, particularly in medicinal chemistry and materials science.

生物活性

2-Methyl-2H-indazole-3-carbonyl chloride is a significant compound in medicinal chemistry, particularly known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features an indazole ring system, which is known for its ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that 2-methyl-2H-indazole derivatives exhibit significant antimicrobial properties. A study synthesized several indazole derivatives and evaluated their activity against various pathogens, including bacteria and fungi. The results showed that certain derivatives had potent activity against Candida albicans and Candida glabrata, with minimum inhibitory concentrations (MIC) as low as 1 mM for some compounds .

| Compound | Target Pathogen | MIC (mM) |

|---|---|---|

| 3a | Candida albicans | 3.807 |

| 3c | Candida glabrata | 15.227 |

| 18 | Giardia intestinalis | 0.078 |

| 23 | Trichomonas vaginalis | 0.045 |

Antiprotozoal Activity

In addition to antifungal properties, studies have demonstrated the antiprotozoal efficacy of indazole derivatives. Notably, some compounds were found to be more effective than the reference drug metronidazole against protozoan infections such as Giardia intestinalis and Entamoeba histolytica. For instance, compound 18 showed an IC50 value that was 12.8 times more active than metronidazole against G. intestinalis .

The mechanism by which this compound exerts its biological effects primarily involves interaction with specific receptors and enzymes. Research has indicated that these compounds may selectively bind to serotonin receptors (5-HT receptors), particularly the 5-HT2A receptor, influencing various physiological processes such as mood regulation and gastrointestinal function .

Case Studies

- Antimicrobial Efficacy : A series of experiments conducted on synthesized indazole derivatives demonstrated their effectiveness against a range of microbial strains. The study highlighted that modifications in the indazole structure significantly impacted antimicrobial potency, suggesting a structure-activity relationship (SAR) that could guide future drug design .

- Anti-inflammatory Potential : Some derivatives were also evaluated for their anti-inflammatory properties via COX-2 inhibition assays. Compounds such as 18 , 21 , and 23 exhibited promising results in inhibiting COX-2 activity, indicating potential use in treating inflammatory conditions alongside their antimicrobial effects .

属性

IUPAC Name |

2-methylindazole-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-12-8(9(10)13)6-4-2-3-5-7(6)11-12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVHHZBVZNGCEOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2C=CC=CC2=N1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428753 | |

| Record name | 2-methyl-2H-indazole-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181071-92-1 | |

| Record name | 2-methyl-2H-indazole-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。